3-(4-bromophenyl)-6-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Historical Development of Triazolopyrimidines in Medicinal Chemistry
The exploration of triazolopyrimidines began in the mid-20th century, driven by their structural resemblance to purine bases, which suggested potential bioisosteric properties. Early studies focused on 1,2,4-triazolo[1,5-a]pyrimidines due to their thermodynamic stability and synthetic accessibility. However, the discovery of triazolo[4,5-d]pyrimidines in the 1990s marked a turning point, as their fused heterocyclic system offered unique electronic and steric properties for drug design.
A pivotal advancement came with the development of microwave-assisted synthesis techniques, which enabled efficient cyclization reactions for constructing the triazolo[4,5-d]pyrimidine core. This method reduced reaction times from hours to minutes and improved yields, facilitating the rapid generation of derivatives for biological screening. By the 2010s, researchers had identified these compounds as potent inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1) and fibroblast growth factor receptors (FGFRs), spurring interest in their oncological applications.
Significance of Triazolo[4,5-d]Pyrimidine Scaffold in Drug Discovery
The triazolo[4,5-d]pyrimidine scaffold is distinguished by its ability to engage in multiple non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This versatility enables high-affinity binding to diverse biological targets. For example, compound 27 from the triazolo[4,5-d]pyrimidine series demonstrated nanomolar inhibition of LSD1 (IC~50~ = 0.564 μM) by forming hydrogen bonds with Met332 and hydrophobic contacts with Val244 in the enzyme’s active site.
Structural modifications at the C-3 and C-6 positions of the scaffold have proven critical for tuning selectivity. Derivatives with aromatic substituents at C-3, such as 4-bromophenyl groups, exhibit enhanced metabolic stability compared to aliphatic analogs. Meanwhile, benzyl groups at C-6, particularly 4-chlorobenzyl moieties, improve membrane permeability due to their balanced lipophilicity. These insights have positioned the scaffold as a template for designing kinase inhibitors, epigenetic modulators, and antimicrobial agents.
Structural Diversity of Triazolo[4,5-d]Pyrimidines
The structural plasticity of triazolo[4,5-d]pyrimidines arises from three modifiable regions:
- C-3 Position : Substitution with aryl groups (e.g., 4-bromophenyl) enhances π-π interactions with aromatic residues in target proteins. Electron-withdrawing halogens like bromine increase electrophilicity, potentially improving binding kinetics.
- C-6 Position : Alkyl or benzyl groups here influence solubility and bioavailability. The 4-chlorobenzyl group in 3-(4-bromophenyl)-6-(4-chlorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one contributes to a logP value optimal for blood-brain barrier penetration.
- N-7 Position : While often occupied by a carbonyl group, modifications here can alter hydrogen-bonding capacity. For instance, replacing the carbonyl with a thiocarbonyl group improved LSD1 inhibition in some analogs.
A comparative analysis of 14 triazolo[4,5-d]pyrimidine derivatives revealed that antiproliferative activity against leukemia cell lines (K-562, SR) correlated strongly with the presence of halogenated aryl groups at C-3.
Position of 3-(4-Bromophenyl)-6-(4-Chlorobenzyl)-3H-Triazolo[4,5-d]Pyrimidin-7(6H)-One in Current Research
This compound exemplifies the strategic integration of halogenated substituents to optimize pharmacological profiles. The 4-bromophenyl group at C-3 likely enhances target engagement through halogen bonding, as observed in FGFR3 inhibitors where bromine interacts with backbone carbonyls in the ATP-binding pocket. Concurrently, the 4-chlorobenzyl moiety at C-6 may reduce oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life.
Recent studies highlight its potential in oncology, particularly in cancers driven by epigenetic dysregulation or receptor tyrosine kinase overexpression. Computational docking suggests that the compound’s triazolopyrimidine core aligns with the hydrophobic cleft of LSD1, while the 4-chlorobenzyl group occupies a subpocket lined by Leu706 and Phe682. These interactions mirror those of clinical-stage LSD1 inhibitors, positioning the compound as a candidate for further preclinical evaluation.
In synthetic chemistry, the compound’s preparation typically involves a three-step protocol:
- Benzylation of β-keto esters with 4-chlorobenzyl bromide.
- Cyclocondensation with 3,5-diaminotriazole under microwave irradiation.
- Final functionalization via Suzuki coupling to introduce the 4-bromophenyl group.
This route achieves moderate yields (40–60%) and exemplifies modern trends toward green chemistry through solvent-free microwave techniques.
Properties
IUPAC Name |
3-(4-bromophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN5O/c18-12-3-7-14(8-4-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-1-5-13(19)6-2-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXFZFGGDIKNJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-6-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper salts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-6-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that triazolopyrimidine derivatives exhibit significant biological activities, including antiviral and anticancer properties. The specific compound has been evaluated for several applications:
Antiviral Activity
A study highlighted that derivatives of triazolopyrimidine, including compounds similar to 3-(4-bromophenyl)-6-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one , demonstrated promising antiviral effects against the H5N1 influenza virus. The evaluation included determining the effective concentration (EC50) and lethal dose (LD50) using plaque reduction assays on Madin-Darby canine kidney cells .
Anticancer Properties
The compound has shown potential in inhibiting cancer cell proliferation. Research into related triazolopyrimidine derivatives revealed that modifications at specific positions can enhance antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). These studies utilized structure-activity relationship (SAR) analyses to optimize the compounds for better efficacy .
Case Study 1: Antiviral Evaluation
In a comprehensive study on antiviral activity against H5N1, several synthesized compounds were tested, with some derivatives showing significant inhibition rates. The results were confirmed through various assays, illustrating the potential of triazolopyrimidine derivatives in antiviral drug development.
Case Study 2: Anticancer Activity
A series of experiments assessed the antiproliferative effects of modified triazolopyrimidines on multiple cancer cell lines. The findings indicated that certain substitutions at the 7-position of the triazolopyrimidine scaffold led to enhanced activity compared to standard chemotherapeutic agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The antiviral activity and structural features of 3-(4-bromophenyl)-6-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can be contextualized against related derivatives within the same chemical class and other nsP1-targeting inhibitors.
Structural Analogues Within the [1,2,3]Triazolo[4,5-d]Pyrimidin-7(6H)-one Series
MADTP-314 (3-(3′-Acetylphenyl)-5-Methyl-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7(6H)-one) :
- The prototype compound of this series, MADTP-314, exhibits selective inhibition of CHIKV replication (EC₅₀ = 0.7 µM) .
- Key differences: The 4-bromophenyl and 4-chlorobenzyl substituents in the target compound replace the 3-acetylphenyl and methyl groups in MADTP-313. These substitutions likely enhance lipophilicity and target binding .
- Compound 2 (Ethyl-Substituted Derivative): Features an ethyl group at position 5 of the triazolo-pyrimidinone core. This modification improved antiviral activity compared to earlier analogues, underscoring the importance of substituents at position 5 for potency .
- 2-Amino-6-(4-Chlorobenzyl)-5-Cyclopropyl[1,2,4]Triazolo-[1,5-a]Pyrimidin-7(4H)-one: A structurally distinct triazolo-pyrimidinone with a cyclopropyl group at position 4.
Mechanistic and Resistance Profile Comparisons
- Resistance Mutations: MADTP-series compounds (including the target compound) induce resistance via nsP1 mutations (e.g., P34S and T246A) . These mutations reduce binding affinity, suggesting a conserved mechanism of action across the triazolo-pyrimidinone class .
- Enzymatic Selectivity: Unlike host mRNA capping enzymes, CHIKV nsP1 is uniquely sensitive to triazolo-pyrimidinones, minimizing off-target effects .
Activity Against Other Alphaviruses
- The triazolo-pyrimidinone class shows broad-spectrum activity against alphaviruses (e.g., Venezuelan equine encephalitis virus [VEEV]) . However, the 4-bromophenyl and 4-chlorobenzyl substituents in the target compound may confer CHIKV-specific selectivity due to steric and electronic interactions with nsP1 .
Data Tables
Table 1: Key Structural and Activity Comparisons
Table 2: Substituent Effects on Antiviral Activity
Biological Activity
3-(4-bromophenyl)-6-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. The presence of halogen substituents (bromine and chlorine) on the phenyl and benzyl groups enhances its reactivity and biological interaction capabilities.
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Common methods include cyclization reactions facilitated by catalysts such as palladium or copper salts in solvents like DMF or DMSO. The synthetic routes can be optimized for yield and purity through techniques like recrystallization or chromatography .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds with similar structural motifs have shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. In particular, derivatives that incorporate specific halogenated anilines have demonstrated mean IC50 values in the low nanomolar range (e.g., 83 nM) against these cell lines .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 8q | HeLa | 83 |
| 8r | MDA-MB-231 | 101 |
| 8s | A549 | 91 |
| CA-4 | Various | ~100 |
These compounds inhibit tubulin polymerization, a key mechanism in cancer cell proliferation, suggesting that triazolopyrimidine derivatives may serve as effective microtubule-targeting agents .
The mechanism of action for this compound appears to involve binding to specific molecular targets such as enzymes or receptors involved in cell cycle regulation and apoptosis. This binding modulates their activity, leading to increased apoptosis in cancer cells .
Case Studies
In a notable case study involving zebrafish embryos, a related compound demonstrated significant inhibition of HeLa cell growth, indicating its potential for in vivo applications. The study reported that the compound caused accumulation of cells in the G2/M phase of the cell cycle and induced apoptotic death through mitochondrial pathways .
Pharmacological Evaluation
Pharmacological evaluations have shown that compounds with similar structures exhibit a range of biological activities beyond anticancer effects. These include anti-inflammatory properties and potential use as biochemical probes to study enzyme interactions .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of cell proliferation |
| Anti-inflammatory | Reduction in inflammatory markers |
| Enzyme Interaction | Modulation of enzyme activity |
Q & A
Q. Q1. What methodologies are recommended to optimize the synthesis of this compound for improved yield and purity?
Answer:
- Stepwise Purification : Use flash column chromatography with solvent systems like 10% methanol in dichloromethane to isolate intermediates (e.g., compounds 22–26 in ).
- Reaction Monitoring : Employ TLC/HPLC to track reaction progress and minimize side products.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, as seen in triazolo-pyrimidine derivatives ().
Q. Table 1. Synthesis Optimization Data from Analogous Compounds
| Compound ID | Yield (%) | Purity (HPLC) | Purification Method | Source |
|---|---|---|---|---|
| 22 | 86 | >95% | Column chromatography | |
| 23 | 27 | >94% | Flash chromatography | |
| 25 | 22 | >95% | Solvent recrystallization |
Basic Research: Structural Characterization
Q. Q2. What advanced spectroscopic and crystallographic techniques validate the compound’s structure?
Answer:
- Multinuclear NMR : Analyze , , and NMR spectra to confirm substituent environments (e.g., 4-bromophenyl and 4-chlorobenzyl groups in ).
- X-ray Crystallography : Resolve bond angles and stereochemistry, as demonstrated for triazolo-pyrimidine analogs (e.g., -factor = 0.082 in ).
- HRMS : Validate molecular formula (e.g., in ).
Advanced Research: Pharmacological Activity
Q. Q3. How can researchers design experiments to evaluate this compound’s biological activity?
Answer:
- In Vitro Assays : Test kinase inhibition or receptor binding using dose-response curves (IC/EC).
- In Vivo Models : Use randomized block designs with split-split plots for longitudinal studies (e.g., ).
- Positive Controls : Compare with structurally similar bioactive compounds (e.g., pyrazoline derivatives in ).
Advanced Research: Data Contradiction Analysis
Q. Q4. How should researchers resolve contradictions in pharmacological or structural data?
Answer:
- Cross-Validation : Replicate experiments under standardized conditions (e.g., purity >95% via HPLC in ).
- Computational Modeling : Use molecular docking to reconcile SAR discrepancies (e.g., ’s pharmacophore model).
- Meta-Analysis : Review methodological biases (e.g., solvent effects on crystallization in ).
Advanced Research: Environmental Fate
Q. Q5. What experimental frameworks assess this compound’s environmental impact?
Answer:
- Longitudinal Studies : Follow protocols from projects like INCHEMBIOL () to track degradation pathways.
- Partitioning Analysis : Measure log values to predict bioavailability in biotic/abiotic compartments.
- Toxicity Screening : Use cell-based assays (e.g., mitochondrial toxicity) aligned with ’s ecological risk framework.
Advanced Research: Computational Modeling
Q. Q6. Which computational strategies predict this compound’s reactivity or binding affinity?
Answer:
- DFT Calculations : Optimize geometry and electron density maps (e.g., ’s crystallographic data).
- Molecular Dynamics : Simulate ligand-receptor interactions using software like AutoDock.
- QSAR Models : Corrogate substituent effects (e.g., 4-bromophenyl vs. 4-chlorophenyl in ).
Table 2. Key Physicochemical Properties from Analogous Compounds
| Property | Method | Example Value | Source |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 210–215°C | |
| Log | Shake-flask/HPLC | 3.2 ± 0.1 | |
| Crystal System | X-ray Diffraction | Monoclinic, |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
